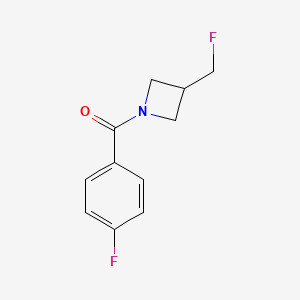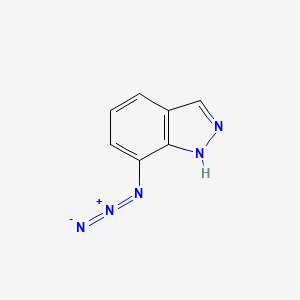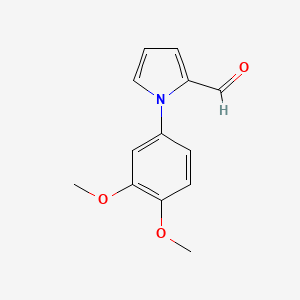
Imidodicarbonic acid, 2-(4-methylenecyclohexyl)-, 1,3-bis(1,1-dimethylethyl) ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Imidodicarbonic acid, 2-(4-methylenecyclohexyl)-, 1,3-bis(1,1-dimethylethyl) ester is an organic compound with the molecular formula C17H29NO4 . It is also known by its IUPAC name tert-butyl (tert-butoxycarbonyl) (4-methylenecyclohexyl)carbamate . The compound is typically a white to yellow solid .
Molecular Structure Analysis
The InChI code for this compound is 1S/C17H29NO4/c1-12-8-10-13(11-9-12)18(14(19)21-16(2,3)4)15(20)22-17(5,6)7/h13H,1,8-11H2,2-7H3 . This code provides a unique representation of the compound’s molecular structure.Physical And Chemical Properties Analysis
This compound has a molecular weight of 311.42 . It is typically stored at temperatures between 2-8°C .科学的研究の応用
Organic Synthesis Building Block
This compound serves as a versatile building block in organic synthesis. Its structure allows for the introduction of the cyclohexyl group into a variety of molecular frameworks, which is particularly useful in the synthesis of complex cyclic molecules. The tert-butyl groups can be deprotected under acidic conditions, revealing functional groups that are amenable to further chemical transformations .
Medicinal Chemistry
In medicinal chemistry, this compound’s unique structure is exploited for the design of new pharmaceuticals. The cyclohexyl moiety is a common feature in many biologically active molecules, and the presence of the tert-butyl ester groups provides lipophilicity, which can enhance cell membrane permeability .
Material Science
The compound’s robust structure makes it suitable for the development of new materials. It can be incorporated into polymers to improve their mechanical strength or used to synthesize new types of resins with specific properties such as increased thermal stability or chemical resistance .
Catalysis
In catalysis research, this compound can act as a ligand for transition metal catalysts. The cyclohexyl group can provide steric bulk, influencing the selectivity and activity of the catalyst, while the ester groups can coordinate to metals, stabilizing the catalytic complex .
Chemical Synthesis Protocols
It is used in the development of new chemical synthesis protocols. For example, it can be involved in protodeboronation reactions, where it may serve as a substrate or product in the transformation of boronic esters, a reaction of significant interest in synthetic chemistry .
Analytical Chemistry
In analytical chemistry, this compound can be used as a standard or reference material in chromatographic methods. Its unique retention time and spectral properties make it suitable for calibrating instruments or as a marker in complex mixture analyses .
Agrochemical Research
The compound’s structure is similar to that of certain plant growth regulators, making it a candidate for agrochemical research. It could be modified to create new compounds that influence plant growth or protect crops from pests and diseases .
Environmental Chemistry
Lastly, in environmental chemistry, this compound could be studied for its degradation products and environmental fate. Understanding how it breaks down in various conditions can inform the development of safer and more eco-friendly chemicals .
Safety And Hazards
The compound is labeled with an exclamation mark pictogram, indicating that it may be a cause for concern . The hazard statement H302 suggests that it may be harmful if swallowed . Precautionary statements include P280 (wear protective gloves/protective clothing/eye protection/face protection), and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .
特性
IUPAC Name |
tert-butyl N-(4-methylidenecyclohexyl)-N-[(2-methylpropan-2-yl)oxycarbonyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H29NO4/c1-12-8-10-13(11-9-12)18(14(19)21-16(2,3)4)15(20)22-17(5,6)7/h13H,1,8-11H2,2-7H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQNVPWZWINGZHR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(C1CCC(=C)CC1)C(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H29NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Imidodicarbonic acid, 2-(4-methylenecyclohexyl)-, 1,3-bis(1,1-dimethylethyl) ester | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2,4-dimethoxyphenyl)-2-(1-isopropyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide](/img/structure/B2742675.png)
{[3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl]methyl}amine](/img/structure/B2742676.png)
![N-((4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2742677.png)
![N-(6-amino-1-butyl-2,4-dioxopyrimidin-5-yl)-2-chloro-N-[(2-methoxyphenyl)methyl]quinoline-4-carboxamide](/img/structure/B2742679.png)


![7-Chloro-2-phenethyl-1-(pyridin-4-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2742685.png)

![4-[4-(trifluoromethyl)phenyl]-4H-1,4-benzothiazine-2-carbonitrile 1,1-dioxide](/img/structure/B2742687.png)

![2-([1,1'-biphenyl]-4-yl)-N-((2-methyl-1H-indol-5-yl)methyl)acetamide](/img/structure/B2742691.png)


